Cimetidine hydrochloride, also known as cimetidine, is a histamine H2 receptor antagonist. This means it binds to specific sites (H2 receptors) on cells in the stomach, preventing the hormone histamine from stimulating the production of stomach acid. This reduces the overall acidity of the stomach, which can be beneficial in various research applications. Source: National Institutes of Health, [PubChem: )]
Cimetidine hydrochloride is a histamine H2 receptor antagonist, primarily used to decrease gastric acid secretion. It is effective in treating various gastrointestinal disorders, including gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The compound is known for its ability to competitively inhibit the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells, leading to reduced secretion of gastric acid and pepsin .
The chemical formula for cimetidine hydrochloride is , and its IUPAC name is N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride . Cimetidine is characterized by its hydrophilic properties and has a relatively short half-life of approximately 2 hours, with a duration of action ranging from 4 to 8 hours .
Cimetidine undergoes several metabolic transformations primarily in the liver, where it is converted into metabolites such as cimetidine sulfoxide and hydroxycimetidine. The major metabolite, cimetidine sulfoxide, accounts for about 30% of the drug excreted in urine . The compound also exhibits competitive inhibition of cytochrome P450 enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, which can affect the metabolism of co-administered drugs .
The primary reaction mechanism involves cimetidine binding to the heme-iron of cytochrome P450 enzymes, thereby inhibiting their activity. This interaction can lead to increased plasma concentrations of other drugs metabolized by these enzymes .
Cimetidine's primary biological activity is as an antagonist of histamine H2 receptors. By blocking these receptors, it effectively reduces gastric acid secretion from parietal cells. This action not only alleviates symptoms associated with excessive stomach acid but also promotes healing in gastric ulcers and esophagitis . Additionally, cimetidine has been shown to influence the immune response by increasing gastric bacterial flora and may have implications in treating certain cancers due to its effects on gastric acidity and bacterial populations .
The synthesis of cimetidine typically involves several key steps:
These synthetic pathways allow for the production of cimetidine in a form that is both effective and stable for pharmaceutical applications .
Cimetidine is widely used in clinical settings for:
Additionally, due to its ability to inhibit cytochrome P450 enzymes, cimetidine has been investigated for potential use in enhancing the efficacy of certain chemotherapeutic agents .
Cimetidine exhibits numerous drug interactions due to its inhibition of cytochrome P450 enzymes. Significant interactions include:
Given these interactions, careful monitoring and dosage adjustments are often necessary when cimetidine is prescribed alongside other medications.
Cimetidine belongs to a class of medications known as H2 receptor antagonists. Other similar compounds include:
Compound | Mechanism | Potency | Duration of Action | Drug Interactions |
---|---|---|---|---|
Cimetidine | H2 receptor antagonist | Moderate | 4–8 hours | High |
Ranitidine | H2 receptor antagonist | Higher | 8–12 hours | Moderate |
Famotidine | H2 receptor antagonist | Highest | 10–12 hours | Low |
Nizatidine | H2 receptor antagonist | Moderate | 6–10 hours | Moderate |
Cimetidine's unique profile lies in its significant inhibition of cytochrome P450 enzymes compared to other H2 blockers. This property leads to a broader range of drug interactions and necessitates careful consideration during concurrent medication therapy .
Cimetidine hydrochloride competitively inhibits histamine binding at H2 receptors in gastric parietal cells, preventing G-protein-mediated activation of adenylate cyclase. This blockade reduces intracellular cyclic adenosine monophosphate (cAMP) levels, inhibiting proton pump activity and gastric acid secretion [3]. Structural studies reveal that the imidazole moiety of cimetidine mimics the ethylamine side chain of histamine, enabling precise interaction with the H2 receptor's ligand-binding domain [3]. Unlike later H2 antagonists such as ranitidine, cimetidine's imidazole ring facilitates additional interactions with cytochrome P450 enzymes, contributing to its distinct pharmacokinetic profile [1].
Cimetidine demonstrates measurable affinity for androgen receptors, competing with dihydrotestosterone for binding sites in reproductive tissues [5]. This interaction occurs independently of its H2 receptor antagonism, as evidenced by parallel displacement curves in receptor binding assays. The antiandrogenic effects manifest clinically as gynecomastia, though structural analysis confirms cimetidine lacks the steroidal backbone characteristic of classical antiandrogens [5]. Molecular modeling suggests the thiourea group and imidazole ring collectively mediate this off-target receptor interaction.
In human salivary gland tumor cells, cimetidine downregulates NCAM expression through a receptor-independent mechanism [2]. Confocal microscopy reveals dose-dependent reduction in NCAM surface clustering, which correlates with decreased tumor cell adhesion and increased apoptosis. This effect persists despite concurrent H2 receptor blockade with famotidine or ranitidine, implicating direct modulation of intracellular signaling pathways involving caspases 3, 7, 8, and 9 [2]. The NCAM suppression mechanism remains distinct from histaminergic signaling, potentially involving interference with homophilic binding domains.
Cimetidine hydrochloride non-selectively inhibits multiple cytochrome P450 isoforms through competitive and non-competitive mechanisms:
Enzyme Isoform | Inhibition Potency | Primary Substrates Affected |
---|---|---|
CYP1A2 | High (Ki = 31 μM) | Caffeine, Theophylline |
CYP2D6 | Moderate | Dextromethorphan, Codeine |
CYP3A4/5 | Variable | Midazolam, Erythromycin |
CYP2C19 | Low | Omeprazole, Diazepam |
Data derived from human hepatic microsome studies demonstrate cimetidine's superior inhibition of CYP1A2 compared to later H2 antagonists, with 10-fold greater potency than ranitidine [7]. The imidazole ring coordinates with the heme iron of CYP450 enzymes, forming stable enzyme-inhibitor complexes that reduce metabolic clearance of co-administered drugs [1].
Beyond cytochrome P450 inhibition, cimetidine modulates drug disposition through solute carrier family 22 member 3 (SLC22A3) and multidrug toxin extrusion protein 1 (MATE1) transporters:
These interactions necessitate dose adjustments for narrow therapeutic index drugs, particularly when combined with cimetidine's CYP450 inhibitory effects.
In preterm neonates, cimetidine-induced cytochrome P450 inhibition exacerbates patent ductus arteriosus (PDA) persistence through impaired arachidonic acid metabolism [8]. Animal models demonstrate cimetidine relaxes ductus arteriosus smooth muscle via CYP3A44 inhibition, independent of H2 receptor blockade. This effect correlates with reduced oxygen-induced vasoconstriction, highlighting age-dependent vulnerability to enzyme-mediated drug effects [8].
Cimetidine hydrochloride suppresses CD8+ suppressor T-cell activity through histamine H2 receptor blockade on lymphocytes [6]. In murine contact hypersensitivity models, cimetidine pretreatment (200 mg/kg) reduces DNBSO3-induced suppressor cell activity by 78%, enhancing delayed-type hypersensitivity responses to dinitrofluorobenzene [6]. This immunostimulation occurs via cAMP suppression in regulatory T cells, reversing antigen-specific tolerance without affecting helper T-cell populations.
Though direct cytokine modulation remains poorly characterized, cimetidine indirectly influences interleukin-2 (IL-2) production through H2 receptor antagonism. Histamine-mediated suppression of IL-2 secretion in mixed lymphocyte reactions is reversed by cimetidine at concentrations ≥10 μM, restoring T-cell proliferation indices to 85% of baseline [6]. This immunorestorative effect proves particularly relevant in cancer immunotherapy contexts, where cimetidine augments tumor-specific immune responses.
In salivary gland adenocarcinoma models, cimetidine induces caspase-dependent apoptosis through NCAM downregulation and Apaf-1 activation [2]. Proteomic analysis reveals 40% reduction in NCAM expression within 24 hours of cimetidine exposure (1 mM), triggering mitochondrial cytochrome c release and formation of the apoptosome complex. This receptor-independent antitumor activity occurs without histamine receptor involvement, as famotidine fails to replicate these effects despite equivalent H2 blockade [2].
Irritant;Health Hazard